molecular formula C8H10N2O B2675377 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1256805-71-6

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B2675377
CAS No.: 1256805-71-6
M. Wt: 150.181
InChI Key: SEFUFJNUFYWOOC-UHFFFAOYSA-N
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Description

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a methoxy group attached at the 6-position. It is a versatile compound with significant potential in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Methanol, halides, tosylates, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxy group, which imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUFJNUFYWOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CCN2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-71-6
Record name 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
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